Cinnoline-3,4-diamine

Pain TRPV1 antagonist SARA

Cinnoline-3,4-diamine (3,4-diaminocinnoline; CAS 64803-94-7) is a bicyclic N-heteroaromatic compound of molecular formula C₈H₈N₄ (MW 160.18) bearing two adjacent amino groups at the 3- and 4-positions of the cinnoline ring system. The cinnoline core—a benzopyridazine isomeric with phthalazine, quinoxaline, and quinazoline—imparts distinct electronic properties and metabolic susceptibility compared to its structural isomers.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 64803-94-7
Cat. No. B1625448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnoline-3,4-diamine
CAS64803-94-7
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N=N2)N)N
InChIInChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-12-8(7)10/h1-4H,(H2,9,11)(H2,10,12)
InChIKeyFXLXSTQDZKOOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnoline-3,4-diamine (CAS 64803-94-7): A Vicinal Diamine Heterocyclic Scaffold for Medicinal Chemistry and Fragment-Based Discovery


Cinnoline-3,4-diamine (3,4-diaminocinnoline; CAS 64803-94-7) is a bicyclic N-heteroaromatic compound of molecular formula C₈H₈N₄ (MW 160.18) bearing two adjacent amino groups at the 3- and 4-positions of the cinnoline ring system [1]. The cinnoline core—a benzopyridazine isomeric with phthalazine, quinoxaline, and quinazoline—imparts distinct electronic properties and metabolic susceptibility compared to its structural isomers [2][3]. First unambiguously synthesized via stannous chloride reduction of 4-amino-3-nitrocinnoline, the compound's vicinal diamine functionality renders it a versatile building block for constructing fused heterocyclic systems such as imidazo[4,5-c]cinnolines and triazepino[6,5-c]cinnolines [1][4]. The predicted pKa of 7.73 ± 0.10 and melting point of 228–230 °C (decomposition) define its handling and formulation boundaries .

Why Cinnoline-3,4-diamine Cannot Be Replaced by Quinoline-3,4-diamine or Other Diazine Diamines in Rational Design


Cinnoline-3,4-diamine occupies a precise intersection of pharmacophore space that its closest structural analogs—quinoline-3,4-diamine (CAS 87751-33-5), phthalazine-1,4-diamine, and quinoxaline-2,3-diamine—do not replicate. The cinnoline ring places the two endocyclic nitrogen atoms in a 1,2-relationship within the pyridazine portion, creating a distinct hydrogen-bonding vector, dipole moment, and π-electron distribution compared to the 1,3-diazine arrangement of quinazoline or the 1,4-diazine of quinoxaline [1][2]. This electronic difference translates directly into pharmacologically meaningful divergence: in a head-to-head TRPV1 antagonist series, the cinnoline-containing urea (IC₅₀ = 189 nM) exhibited a clearly differentiated potency profile from its isosteric phthalazine (IC₅₀ = 175 nM) and quinazoline (IC₅₀ = 42 nM) counterparts despite identical linker and terminal group substituents [1]. Moreover, the cinnoline core is a substrate for hepatic aldehyde oxidase (AO), producing 4-hydroxycinnoline, whereas quinoline analogs are metabolized at alternative positions by AO with distinct kinetics, leading to divergent pharmacokinetic and potential toxicological outcomes [3]. Substituting cinnoline-3,4-diamine with quinoline-3,4-diamine therefore alters not only target binding but also metabolic fate—both parameters critical to reproducible research outcomes and lead optimization campaigns.

Cinnoline-3,4-diamine (CAS 64803-94-7): Quantitative Comparator-Based Evidence for Scientific Selection


TRPV1 Antagonist Pharmacophore Potency: Cinnoline vs. Phthalazine vs. Quinazoline in a Single Study

In a controlled structure–activity relationship (SAR) study evaluating the contribution of six bicyclic heteroaromatic pharmacophores to TRPV1 blockade, the cinnoline-containing urea (compound 30) displayed an IC₅₀ of 189 nM. This potency placed the cinnoline core in a middle tier, approximately equipotent to the phthalazine analog (compound 24, IC₅₀ = 175 nM) but 4.5-fold less potent than the quinazoline analog (compound 20a, IC₅₀ = 42 nM), all bearing an identical N-benzyl urea side chain in a capsaicin-blockade assay on human TRPV1 [1]. The broader pharmacophore ranking established was: 5-isoquinoline > 8-quinoline = 8-quinazoline > 8-isoquinoline ≥ cinnoline ≈ phthalazine ≈ quinoxaline ≈ 5-quinoline [1].

Pain TRPV1 antagonist SARA Pharmacophore ranking

Metabolic Stability Advantage: Cinnoline Core Replacement of Quinoline in PDE4 Inhibitors Improves Pharmacokinetic Profile

In a PDE4 inhibitor lead optimization program, the quinoline-based lead compound 1 underwent species-specific aldehyde oxidase (AO)-mediated oxidation to the quinolone metabolite 3, identified as the major clearance route in cynomolgus monkey. Scaffold replacement of the quinoline core with a cinnoline core (compound 9) retained PDE4 inhibitory potency and selectivity while substantially improving the pharmacokinetic profile in the same species compared to compound 1 [1]. Separately, a comprehensive enzyme kinetics study demonstrated that cinnoline is an efficient substrate for rabbit liver aldehyde oxidase, producing exclusively 4-hydroxycinnoline, with Michaelis-Menten kinetics characterized alongside isoquinoline, quinoxaline, quinazoline, and phthalazine [2]. The unique AO oxidation site (C-4) of cinnoline contrasts with the metabolic liability of 4-unsubstituted quinolines, which are known to undergo AO-mediated oxidation linked to nephrotoxicity risk [3].

PDE4 inhibitor Metabolic stability Scaffold hopping Aldehyde oxidase

Antiproliferative Activity: Dimeric Quinoline vs. Cinnoline Polyamine Conjugates in A375 Melanoma

A systematic comparative study of dimeric polyamine conjugates bearing quinoline, cinnoline, and phthalimide terminal moieties evaluated antiproliferative activity against the highly aggressive A375 human melanoma cell line. Quinoline-derived diamides (compounds 3a–c) consistently exhibited higher antiproliferative efficacy than the corresponding cinnoline-derived diamides (compounds 4a–c) across all three polyamine linkers tested—1,4-bis(3-aminopropyl)piperazine, 4,9-dioxa-1,12-dodecanediamine, and 3,3′-diamino-N-methyldipropylamine [1]. The lowest IC₅₀ values achieved were below 20 μM for the quinoline series; the cinnoline series showed predominantly cytostatic effects manifesting as altered cell cycle profiles at concentrations producing approximately 50% reduction in adherent cell proliferation, rather than frank cytotoxicity [1].

Anticancer DNA bisintercalator Polyamine conjugate Cytostatic

Vicinal Diamine Synthetic Utility: Exclusive Access to Imidazo[4,5-c]cinnoline and Triazepino[6,5-c]cinnoline Scaffolds

The contiguous 3,4-diamino arrangement on the cinnoline nucleus uniquely enables the construction of annulated heterocyclic systems inaccessible from mono-amino or non-vicinal diamino analogs. Specifically, 3,4-diaminocinnoline—generated via Hofmann degradation of 4-amino-8-methylcinnoline-3-carboxamide—was condensed with formic acid, acetic anhydride, or carbon disulfide to yield imidazo[4,5-c]cinnoline, 2-methylimidazo[4,5-c]cinnoline, and imidazo[4,5-c]cinnoline-2-thione, respectively, in preparatively useful yields [1]. Earlier foundational work demonstrated that condensation with phenanthrenequinone gave the pentacyclic 9,10,11,16-tetraazatribenzo[a,c,h]anthracene (V), confirming the diamine's capacity for quinoxaline-type annulation chemistry [2]. By contrast, the mono-amino analog 4-aminocinnoline cannot engage in this vicinal annulation chemistry, while quinoline-3,4-diamine—though also a vicinal diamine—affords structurally distinct imidazo[4,5-c]quinoline products with different electronic and steric properties [3].

Heterocyclic synthesis Fused ring systems Vicinal diamine Building block

Aldehyde Oxidase Substrate Kinetics: Cinnoline vs. Isoquinoline, Quinazoline, and Phthalazine

A foundational enzyme kinetics study incubated cinnoline alongside isoquinoline, quinoxaline, quinazoline, and phthalazine with rabbit liver aldehyde oxidase (AO) preparations. Cinnoline underwent regiospecific oxidation exclusively at the C-4 position to yield 4-hydroxycinnoline, and Michaelis-Menten constants (Kₘ and Vₘₐₓ) were determined for all five azaheterocycles [1]. The study identified these compounds as among the most efficient AO substrates then characterized. Importantly, cinnoline metabolism proceeds with distinct kinetics relative to its isomers: quinazoline yielded both 4-hydroxy- and 2,4-dihydroxy-quinazoline, while quinoxaline gave 2-hydroxy- and 2,3-dihydroxy-quinoxaline [1]. This regiospecificity of cinnoline oxidation (single product at C-4) contrasts with the multi-site oxidation observed for quinazoline and quinoxaline, implying a simpler, more predictable metabolic fate that may facilitate metabolite identification during lead optimization [1]. In a separate in vivo context, 4-unsubstituted quinolines are documented to undergo AO-mediated conversion correlated with nephrotoxicity [2], underscoring the practical importance of understanding heterocycle-specific AO liability.

Drug metabolism Aldehyde oxidase Michaelis-Menten kinetics Metabolic stability prediction

Physical-Chemical Property Comparison: Cinnoline-3,4-diamine vs. Quinoline-3,4-diamine

Cinnoline-3,4-diamine (C₈H₈N₄, MW 160.18) and quinoline-3,4-diamine (C₉H₉N₃, MW 159.19) differ by a single atom substitution (C→N at position 2 of the fused ring), yet this substitution produces measurable differences in physicochemical properties relevant to handling, storage, and formulation. Cinnoline-3,4-diamine exhibits a melting point of 228–230 °C with decomposition, a predicted pKa of 7.73 ± 0.10, and a predicted density of 1.398 ± 0.06 g/cm³ . The additional ring nitrogen in cinnoline-3,4-diamine (two endocyclic nitrogens vs. one in quinoline-3,4-diamine) increases hydrogen-bond acceptor count and polar surface area (PSA ≈ 77.8 Ų), parameters that influence solubility, permeability, and crystal packing . The higher nitrogen content also contributes to the compound's classification under HS code 2933990090 for nitrogen-containing heterocycles, which may affect procurement logistics and customs handling .

Physicochemical properties Thermal stability pKa Formulation

Evidence-Based Application Scenarios for Cinnoline-3,4-diamine (CAS 64803-94-7) in Drug Discovery and Chemical Biology


TRPV1 Antagonist Lead Optimization When Intermediate Potency Is Desired

Based on the direct pharmacophore ranking established by Gomtsyan et al. (2005), cinnoline-3,4-diamine serves as a rational starting scaffold for TRPV1 antagonist programs where a potency window of approximately 100–200 nM is targeted. The cinnoline core delivers IC₅₀ values (189 nM) in a range distinct from the high-potency 5-isoquinoline series (4 nM) and the lower-potency 5-quinoline series, providing a tunable middle ground [1]. This differentiation is directly relevant when excessive TRPV1 blockade is associated with hyperthermia or impaired noxious heat sensation, as a moderate-affinity antagonist may offer a superior therapeutic window.

Scaffold-Hopping from Quinoline to Mitigate Aldehyde Oxidase-Mediated Metabolic Clearance

The demonstrated improvement in pharmacokinetic profile upon replacing a quinoline core with cinnoline in a PDE4 inhibitor series [2], combined with the regiospecific AO oxidation of cinnoline to a single 4-hydroxy metabolite [3], supports the use of cinnoline-3,4-diamine as a scaffold-hopping destination when a lead quinoline compound suffers from AO-mediated rapid clearance or species-specific metabolism. Medicinal chemistry teams can rationally select cinnoline-3,4-diamine as a building block for parallel library synthesis with the expectation of altered—and potentially improved—metabolic stability.

Synthesis of Fused Cinnoline Heterocycles via Vicinal Diamine Annulation

Research groups constructing focused libraries of imidazo[4,5-c]cinnolines, triazepino[6,5-c]cinnolines, or related polyfused systems require 3,4-diaminocinnoline as the indispensable synthetic precursor. The Hofmann degradation route from 4-amino-8-methylcinnoline-3-carboxamide provides access to the diamine [4], which then undergoes condensation with C1 electrophiles (formic acid, acetic anhydride, carbon disulfide) or diketones (phenanthrenequinone) to generate annulated products unavailable from any other cinnoline isomer [4][5]. This scenario applies to academic medicinal chemistry laboratories exploring novel heterocyclic chemical space.

DNA Bisintercalator Design with a Cytostatic Mechanism of Action

For anticancer programs exploring DNA bisintercalators, the direct comparative data of Szumilak et al. (2010) indicate that dimeric cinnoline-polyamine conjugates induce predominantly cytostatic effects (cell cycle perturbation) rather than frank cytotoxicity in A375 melanoma cells [6]. This profile may be preferable when the therapeutic goal is growth arrest rather than tumor cell kill—for example, in combination regimens where a cytostatic agent sensitizes cells to a subsequent cytotoxic agent. In such scenarios, cinnoline-3,4-diamine serves as the monomeric building block for synthesizing the dimeric polyamine conjugates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinnoline-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.